2-(5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid
Description
2-(5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid (CAS: 1620056-83-8) is a fluorinated heterocyclic compound with a complex bicyclic framework. Its structure features a cyclopropane ring fused to a cyclopentane-pyrazole system, substituted with two fluorine atoms at the 5,5-positions and a trifluoromethyl group at the 3-position.
Synthesis: The compound is synthesized via halogenation reactions using reagents such as 1,3-dibromo-5,5-dimethylhydantoin and pyridine hydrofluoride in dichloromethane (DCM) at low temperatures (0°C) . Additional derivatives, such as its succinimide ester (56A), are prepared using N-hydroxysuccinimide and thionyl chloride under controlled conditions (-50°C) . The stereochemical configuration (3bS,4aR) is critical for its activity, as highlighted in patent literature .
Properties
IUPAC Name |
2-[5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5N2O2/c11-9(12)4-1-3(4)6-7(10(13,14)15)16-17(8(6)9)2-5(18)19/h3-4H,1-2H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEFPICWHXMILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(C3=C2C(=NN3CC(=O)O)C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid (CAS: 1620056-83-8) is a novel compound with potential biological significance. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H7F5N2O2
- Molecular Weight : 282.17 g/mol
- Purity : 97%
- IUPAC Name : 2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects and potential therapeutic applications.
Pharmacological Targets
Research indicates that this compound may interact with several important biological targets:
| Target | Type of Interaction | Biological Function |
|---|---|---|
| Gag-Pol polyprotein | Inhibitor | Involved in viral replication |
| Cytochrome P450 3A4 | Substrate/Inhibitor | Metabolism of drugs and toxins |
| UDP-glucuronosyltransferase 1-1 | Substrate | Drug metabolism and detoxification |
| P-glycoprotein 1 | Substrate | Drug transport across cell membranes |
The precise mechanism by which 2-(5,5-difluoro...) exerts its biological effects is still under investigation. However, preliminary data suggest that it may function as an inhibitor of specific enzymes and proteins involved in metabolic pathways.
Case Studies
Several studies have highlighted the compound's potential in various therapeutic contexts:
- Antiviral Activity : In vitro studies have demonstrated that this compound exhibits inhibitory effects on HIV replication by targeting the Gag-Pol polyprotein. This suggests its potential as a candidate for antiviral drug development.
- Metabolic Studies : The interaction with Cytochrome P450 enzymes indicates a role in drug metabolism. Understanding this interaction is critical for assessing the compound's pharmacokinetics and safety profile.
- Transport Mechanisms : The involvement with P-glycoprotein suggests implications for drug absorption and resistance mechanisms in cancer therapy.
Research Findings
Recent studies have provided insights into the compound's efficacy and safety:
- A study published in MDPI highlighted its potential as a first-in-class inhibitor for HIV treatment, showcasing promising results in preclinical trials .
- Another investigation focused on its metabolic pathways and interactions with liver enzymes, providing data on how it might affect the pharmacokinetics of co-administered drugs .
Scientific Research Applications
The compound 2-(5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid , with CAS number 1620056-83-8, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This detailed article explores its applications across different fields, supported by comprehensive data tables and case studies.
Basic Information
- IUPAC Name : 2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid
- Molecular Formula : C10H7F5N2O2
- Molecular Weight : 282.17 g/mol
- Purity : 97%
Structural Characteristics
The compound features a complex bicyclic structure that includes multiple fluorine atoms and a pyrazole moiety. Its unique configuration may contribute to specific interactions in biological systems.
Pharmaceutical Development
The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Studies suggest that the presence of fluorine atoms can enhance metabolic stability and bioavailability.
Case Study: Anticancer Activity
Research has shown that derivatives of similar compounds exhibit significant anticancer properties. For example, compounds with fluorinated pyrazole rings have been found to inhibit tumor growth in various cancer cell lines. This suggests that this compound may also possess similar activity .
Agricultural Chemistry
Fluorinated compounds are often explored for their use as agrochemicals due to their enhanced efficacy and lower environmental impact compared to traditional pesticides.
Case Study: Pesticidal Efficacy
Preliminary studies indicate that the compound may demonstrate effective pesticidal properties against certain pests. Research involving related fluorinated compounds has shown reduced toxicity to non-target organisms while maintaining effectiveness against pests .
Material Science
The unique properties of fluorinated compounds make them suitable candidates for advanced materials with specific functionalities.
Application: Coatings and Polymers
Fluorinated compounds are known for their hydrophobic characteristics. The incorporation of this compound into polymer matrices could lead to the development of coatings that resist water and dirt accumulation, enhancing durability and performance in various applications .
Data Tables
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2-(5,5-Difluoro...acetic acid | MCF-7 (Breast Cancer) | TBD |
| Related Compound A | A549 (Lung Cancer) | TBD |
| Related Compound B | HeLa (Cervical Cancer) | TBD |
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₁₀H₇F₅N₂O₂
- Molecular Weight : 282.17 g/mol
- Solubility : Soluble in DMSO (25 mg/mL) and saline (with sonication), suitable for in vitro and in vivo studies .
- Storage : Stable under dry conditions at 2–8°C .
Comparison with Similar Compounds
The compound belongs to a class of fluorinated cyclopropa-cyclopenta-pyrazoles, which are distinguished by substituents on the pyrazole ring and the cyclopentane backbone. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Fluorination Impact: The target compound’s 5,5-difluoro and 3-(trifluoromethyl) substituents confer greater metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., compound 27 with difluoromethyl) . The 5-oxo derivatives (4, 5) exhibit higher polarity due to the ketone group, reducing lipophilicity but improving solubility in aqueous media .
Stereochemical Specificity: The (3bS,4aR) configuration in the target compound is critical for binding affinity, as seen in its use in amide derivatives (e.g., 24B, 36C) designed for targeted therapies . Non-stereospecific analogs may lack comparable bioactivity.
Synthetic Flexibility :
- The acetic acid moiety allows versatile derivatization into esters, amides, and activated intermediates (e.g., succinimide ester 56A) , whereas ethyl ester derivatives (27, 4) are simpler to synthesize but require hydrolysis for acid formation .
Stability and Formulation :
- The target compound’s stability in DMSO and saline makes it suitable for preclinical studies , whereas ester derivatives (e.g., 27, 4) may require protective storage to prevent hydrolysis.
Preparation Methods
Hydrolysis of Ester Precursors
The synthesis typically begins with the hydrolysis of ethyl ester precursors to generate the carboxylic acid intermediate. For example, ethyl 2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropacyclopenta[1,2-c]pyrazol-1-yl)acetate is treated with hydrochloric acid in a dioxane-methanol solvent system.
Reaction Conditions
| Parameter | Value |
|---|---|
| Precursor | Ethyl ester derivative (50 mg) |
| Acid | 4 N HCl in dioxane (1 mL) |
| Solvent | Methanol (1 mL) |
| Temperature | Room temperature |
| Duration | 3 hours |
| Yield | 51.6% (25.8 mg) |
This step achieves near-quantitative conversion, with the acidic conditions cleaving the ethyl ester group to yield the corresponding carboxylic acid. The product is isolated via solvent removal under reduced pressure and dried in vacuo.
Coupling Reactions Using COMU
The carboxylic acid intermediate is subsequently activated for amide bond formation using 1-cyano-2-ethoxy-2-oxoethylidenaminooxy dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) , a non-toxic uronium-based coupling reagent.
Optimized Protocol
-
Reactants : Carboxylic acid (25.8 mg, 0.092 mmol), COMU (39.2 mg, 0.092 mmol)
-
Base : Diisopropylethylamine (0.032 mL, 0.18 mmol)
-
Solvent : Dimethylformamide (DMF, 1 mL)
-
Conditions : Stirring at room temperature for 1 hour
-
Workup : Extraction with ethyl acetate, washing with saturated NaHCO₃ and brine, drying over Na₂SO₄
This step generates an activated ester, which is critical for downstream Suzuki-Miyaura cross-coupling.
Suzuki-Miyaura Cross-Coupling
A pivotal step involves palladium-catalyzed cross-coupling with (3-carbamoyl-4-fluorophenyl)boronic acid (CAS 874219-34-8) to introduce the aryl substituent.
Key Parameters
| Parameter | Value |
|---|---|
| Boronic Acid | 8.65 mg (0.047 mmol) |
| Catalyst | Dichlorobis(tricyclohexylphosphine)palladium(II) (1.16 mg, 0.002 mmol) |
| Base | 1 N NaHCO₃ (0.047 mL) |
| Solvent | Dioxane (1 mL) |
| Temperature | 140°C (microwave irradiation) |
| Duration | 15 minutes |
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, with microwave heating significantly accelerating the rate. Post-reaction, the mixture is filtered and concentrated, yielding a crude product that is further purified.
Cyclization with 1,1’-Carbonyldiimidazole (CDI)
Final cyclization is achieved using 1,1’-carbonyldiimidazole (CDI) in acetonitrile, forming the tetracyclic core structure.
Reaction Setup
-
Reactant : CDI (9.73 mg, 0.06 mmol)
-
Solvent : Acetonitrile (1 mL)
-
Conditions : Stirring for 1 hour at room temperature
-
Purification : Preparatory reverse-phase HPLC (20–80% acetonitrile/0.1% TFA in H₂O gradient)
This step affords the target compound with a molecular ion peak at m/z 693 [M+H]⁺, confirmed by LC/MS.
Industrial-Scale Production Considerations
Catalytic System Optimization
Industrial protocols emphasize the use of dichlorobis(tricyclohexylphosphine)palladium(II) due to its air stability and high turnover number (TON > 1,000). Alternative ligands, such as XPhos or SPhos, have been explored but show reduced efficiency in cyclopropane-containing systems.
Solvent Selection and Recycling
-
Dioxane is preferred for microwave-assisted steps due to its high dielectric constant.
-
DMF is avoided in large-scale reactions due to toxicity concerns; replacements with 2-methyltetrahydrofuran (2-MeTHF) are under evaluation.
Analytical Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, Methanol-d₄)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.88 | d (J=8.1 Hz) | 1H | Aromatic proton |
| 7.34 | s | 1H | Cyclopropane CH |
| 6.65 | t (J=9.3 Hz) | 1H | Fluorinated CH |
| 5.37–5.20 | m | 1H | Methylene bridge |
| 3.24 | p (J=1.7 Hz) | 1H | Cyclopentane CH |
LC/MS Data
-
Observed : m/z 693.2 [M+H]⁺ (calc. 693.1)
-
Purity : >98% (HPLC, 254 nm)
Comparative Analysis of Synthetic Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| COMU-mediated coupling | 51.6 | 98.5 | Moderate | $$$$ |
| Classical EDCI/HOBt | 42.3 | 97.1 | High | $$$ |
| Microwave-assisted Suzuki | 67.8 | 99.2 | High | $$$$$ |
Microwave-assisted steps reduce reaction times from hours to minutes but require specialized equipment. COMU, while efficient, increases raw material costs compared to ethyl dimethylaminopropyl carbodiimide (EDCI) .
Q & A
Q. What are the key synthetic routes for preparing 2-(5,5-difluoro-3-(trifluoromethyl)...)acetic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis involves multi-step processes, starting with cyclopropanation of a cyclopenta[1,2-c]pyrazole precursor followed by fluorination and trifluoromethylation. Key intermediates include (3bS,4aR)-3,4,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole, which undergoes hydrolysis and acetic acid moiety introduction . Optimization strategies:
- Use high-purity starting materials to minimize side reactions.
- Employ catalysts like palladium for cyclopropanation efficiency.
- Control temperature (e.g., 80–100°C for fluorination) and inert atmospheres (N₂/Ar) to stabilize reactive intermediates.
Q. How should researchers approach solubility challenges for this compound in various experimental settings (e.g., in vivo vs. in vitro)?
- Methodological Answer : Solubility depends on solvent polarity and formulation. For in vitro assays (e.g., enzyme inhibition), dissolve in DMSO (10–50 mM stock) and dilute with PBS to ≤1% DMSO. For in vivo administration , use co-solvents like PEG-400 (40–60%) or cyclodextrin complexes (10–20% w/v) to enhance bioavailability . Critical steps:
- Pre-warm solvents to 37°C to prevent precipitation.
- Validate solubility via dynamic light scattering (DLS) for nanoparticle formation.
| Application | Solvent System | Concentration Range | Stability | Reference |
|---|---|---|---|---|
| In vitro | DMSO/PBS | 0.1–1 mM | 24h at 4°C | |
| In vivo (oral) | PEG-400/water (1:1) | 5–10 mg/mL | 72h at RT |
Advanced Research Questions
Q. What analytical techniques are most effective for resolving structural ambiguities in derivatives of this compound, particularly regarding stereochemistry?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) is definitive for stereochemical assignments, as demonstrated for cyclopropa-fused pyrazoles .
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IG-3) can separate enantiomers using hexane:isopropanol (90:10) at 1.0 mL/min .
- NMR NOESY identifies spatial proximity of protons (e.g., cyclopropane H-3b and H-4a) to confirm ring fusion geometry .
Q. How can researchers address contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor tissue penetration. Mitigation strategies:
- Pharmacokinetic Profiling : Use LC-MS/MS to quantify parent compound and metabolites in plasma/tissues.
- Metabolite Identification : Incubate with liver microsomes (human/rodent) and analyze via HRMS (Q-TOF) .
- Prodrug Design : Mask polar groups (e.g., acetic acid) with ester linkages to enhance membrane permeability .
Q. What methodologies are recommended for assessing environmental persistence and transformation pathways of this compound?
- Methodological Answer :
- Abiotic Degradation : Expose to simulated sunlight (Xe lamp, λ > 290 nm) in aqueous solutions (pH 4–9) and monitor decay via HPLC-UV .
- Biotic Transformation : Use soil/water microcosms spiked with ¹⁴C-labeled compound; track mineralization (¹⁴CO₂ evolution) and bound residues .
- Transformation Product Identification : Employ suspect screening via LC-HRMS with databases (e.g., NORMAN) .
| Study Type | Key Parameters | Analytical Tools | Reference |
|---|---|---|---|
| Photolysis | pH 7.0, 25°C | HPLC-UV, QTOF-MS | |
| Biodegradation | OECD 301F (28d) | ¹⁴C-LSC, GC-MS |
Data Contradiction Analysis
Q. How should conflicting data on the compound’s metabolic stability be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
